Naphthol AS-G
Overview
Description
Naphthol AS-G, also known as 3-hydroxy-2-naphthanilide, is an organic compound belonging to the naphthol family. It is widely used in the dye industry as a coupling component for the synthesis of azo dyes. This compound is characterized by its ability to produce vibrant and fast colors, making it a valuable compound in textile dyeing.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthol AS-G can be synthesized through the condensation of 3,3’-dimethylbenzidine and diketene in the presence of hydrochloric acid and xylene solution . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the raw materials are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Naphthol AS-G undergoes various chemical reactions, including:
Coupling Reactions: It reacts with diazonium salts to form azo dyes.
Electrophilic Aromatic Substitution: The hydroxyl group on the naphthalene ring makes it reactive towards electrophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Diazonium Salts: Used in coupling reactions to form azo dyes.
Electrophiles: Such as halogens and nitro groups for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Major Products:
Azo Dyes: Formed through coupling reactions.
Substituted Naphthols: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
Naphthol AS-G has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in staining techniques for histological studies.
Medicine: Investigated for its potential use in drug synthesis.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of Naphthol AS-G involves its ability to act as a coupling component in the formation of azo dyes. The hydroxyl group on the naphthalene ring facilitates the coupling reaction with diazonium salts, leading to the formation of stable azo bonds. This reaction is crucial for producing vibrant and fast colors in textiles.
Comparison with Similar Compounds
Naphthol AS: Another coupling component used in azo dye synthesis.
2-Naphthol: Known for its use in the synthesis of various organic compounds.
1-Naphthol: Used in the production of dyes and pigments.
Uniqueness of Naphthol AS-G: this compound is unique due to its specific structure, which allows it to produce a distinct range of colors when used in dye synthesis. Its ability to form stable azo bonds makes it a preferred choice in the textile industry for producing high-quality dyes.
This compound’s versatility and unique chemical properties make it a valuable compound in various scientific and industrial applications. Its role in dye synthesis, coupled with its reactivity and stability, highlights its significance in the field of organic chemistry.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-9-17(5-7-19(13)23-21(27)11-15(3)25)18-6-8-20(14(2)10-18)24-22(28)12-16(4)26/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRLDLPBQWRVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)C)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
831-52-7 (mono-hydrochloride salt) | |
Record name | C.I. Azoic Coupling Component 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059034 | |
Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-96-3 | |
Record name | Naphtanilide G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Azoic Coupling Component 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50639 | |
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Record name | Naphthol AS-G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37212 | |
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Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.920 | |
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Record name | 4,4'-BIS(O-ACETOACETOTOLUIDIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TIO7W1ORJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is β-Naphthol utilized in the synthesis of β-Naphthyl acetate?
A: β-Naphthol serves as a reactant in the synthesis of β-Naphthyl acetate. [] The reaction typically involves reacting β-Naphthol with acetic anhydride in the presence of a catalyst, such as phosphotungstic acid. This reaction results in the acetylation of β-Naphthol, forming β-Naphthyl acetate. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Q2: Can organoclays be used for the removal of acid dyes from wastewater?
A: Yes, research suggests that organoclays, specifically hexadecyltrimethylammonium (HDTMA) chloride modified montmorillonite, can be effective adsorbents for removing acid dyes like Amido Naphthol Red G (AR1) from wastewater. [] The modification of montmorillonite with HDTMA ions alters its surface properties, promoting the adsorption of acid dyes. This adsorption process is influenced by factors such as pH, temperature, and the chemical structure of the dye.
Q3: How does the crystal structure of compounds containing 1,1'-bi-2-naphthol influence their properties?
A: The crystal structure of compounds containing 1,1'-bi-2-naphthol, as seen in its complexes with 1,3-bis(pyrid-4-yl)propane, plays a crucial role in defining their properties. [, ] Factors like intermolecular interactions, bond lengths, and bond angles within the crystal lattice directly impact characteristics such as solubility, stability, and even potential applications in areas like chiral catalysis. Understanding these structural aspects is vital for predicting and manipulating the behavior of these compounds.
Q4: What is the significance of the throwing power in a tin plating process for Printed Circuit Boards (PCBs)?
A: In PCB manufacturing, throwing power refers to the ability of a plating solution to deposit a uniform coating across the entire surface of the PCB, including recesses and holes. A high throwing power is crucial for ensuring consistent electrical conductivity and preventing short circuits. [] The research on semi-bright acid tin plating using a stannous sulfate-β-naphthol system highlights the achievement of a high throwing power (93.51%), demonstrating its potential for effective and reliable PCB tin plating.
Q5: What are the environmental advantages of the tin plating process using stannous sulfate-β-naphthol system?
A: The tin plating process using stannous sulfate-β-naphthol system offers environmental benefits over traditional tin-lead alloy plating. [] By utilizing a lead-free alternative, this process reduces the risk of lead contamination in wastewater and minimizes the potential for harm to human health and the environment. This shift towards more sustainable plating technologies is crucial for minimizing the ecological footprint of electronics manufacturing.
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